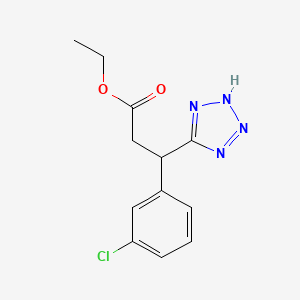![molecular formula C22H14F3NO3S B2508336 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866811-13-4](/img/structure/B2508336.png)
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of multiple fluorine atoms in the compound suggests that it may have enhanced biological activity due to the strong electronegativity and small size of fluorine, which can influence the molecular interactions and stability of the compound.
Synthesis Analysis
The synthesis of fluorinated quinolones typically involves the introduction of fluorine or fluorinated groups at specific positions on the quinolone ring. For example, the synthesis of flumequine, a related fluorinated quinolone, involves starting from a fluorinated tetrahydroquinoline and resolving it with enantiomers of a chiral acid to achieve the desired optical activity . Although the exact synthesis of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is not detailed in the provided papers, similar strategies may be employed.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with various substituents that can influence the compound's pharmacological properties. For instance, the molecular conformation of 4-fluoroisoquinoline derivatives can be influenced by the steric effects of substituents, as observed in the crystal structures of related compounds . These structural details are crucial for understanding the interaction of the compound with its biological targets.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a well-known fluoroquinolone . The presence of fluorine can affect the reactivity of the compound, potentially leading to specific reaction pathways or products. The exact chemical reactions of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one would depend on its precise molecular structure and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. For example, the fluorescence properties of 6-methoxy-4-quinolone suggest that fluorinated quinolones could also exhibit strong fluorescence, which can be useful in biomedical analysis . The stability of these compounds against light and heat is another important characteristic, as it determines their suitability for various applications . The fluorine atoms in the compound likely contribute to its stability and could affect its solubility and binding affinity to biological targets.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Biological Detection
The development of fluorescent probes for biological detection is a crucial application of complex quinoline derivatives. For instance, a novel two-photon fluorescent probe, designed for detecting 1,4-dithiothreitol (DTT), employs a naphthalimide and sulfoxide fluorophore and receptor unit, showcasing rapid response and excellent selectivity in biological environments. This probe's successful application in cell imaging highlights the potential of similar compounds for biological and biochemical research (Sun et al., 2018).
Antibacterial Agents
Compounds with fluoroquinolone structures have shown broad antibacterial activity, indicating the possibility of using these compounds in treating systemic infections (Goueffon et al., 1981). The exploration of structural modifications, such as the introduction of fluorine atoms and various substituents, aims to enhance the antimicrobial potency against resistant bacteria, offering insights into designing new antibacterial drugs.
Molecular Interactions and Inhibition Studies
Research on the binding of sulfonyl and sulfonamide compounds to phenylethanolamine N-methyltransferase (PNMT) elucidates the molecular interactions and potential inhibitory mechanisms of similar molecules. Studies involving sulfones and sulfonamides provide a basis for understanding how such compounds might interact with enzymes, influencing their potency and selectivity. This information is valuable for the design of drugs targeting specific proteins or enzymes (Grunewald et al., 2006).
Chemical Synthesis and Modification
The synthesis and modification of quinoline derivatives, including fluorinated compounds, play a significant role in developing new pharmaceuticals and chemical sensors. For example, research on the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution reveals methodologies for creating complex structures with potential applications in drug development and chemical sensing (Ichikawa et al., 2006).
Eigenschaften
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDIIADVABPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

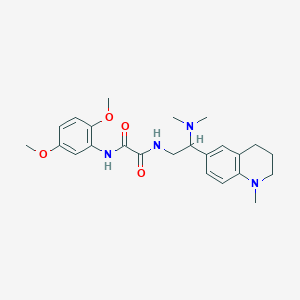
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
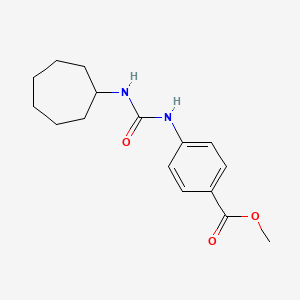
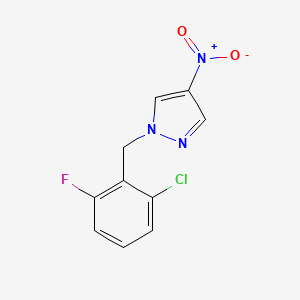
![Tert-butyl 2-[(2R)-piperidin-2-YL]acetate](/img/structure/B2508260.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)
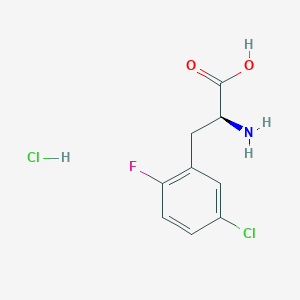
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)
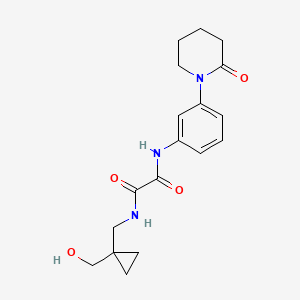
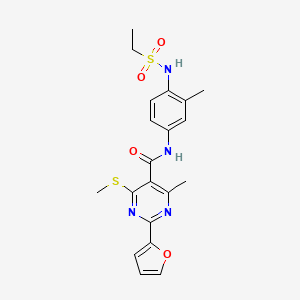
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)
